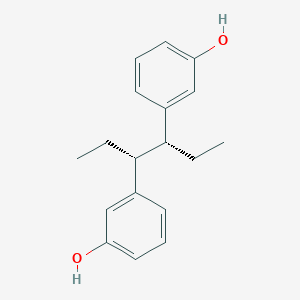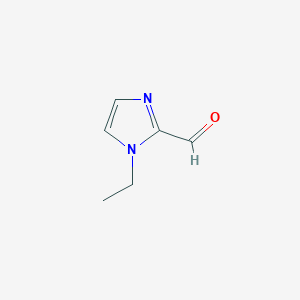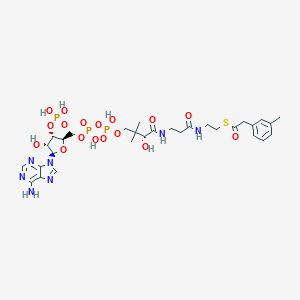![molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7](/img/structure/B39419.png)
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iocarmic acid, also known by its trade name Dimer-X, is a pharmaceutical compound used as an iodinated contrast medium for X-ray imaging. It was primarily used in the 1970s and 1980s for imaging the uterus and fallopian tubes. The compound is applied in the form of its salt, meglumine iocarmate .
Chemical Reactions Analysis
Iocarmic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove iodine atoms from the aromatic rings, altering the compound’s structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iocarmic acid has been used extensively in scientific research, particularly in the fields of:
Chemistry: As a contrast agent in X-ray imaging, it helps visualize chemical structures and reactions.
Biology: It aids in imaging biological tissues, providing detailed insights into anatomical structures.
Medicine: Iocarmic acid is used in diagnostic imaging to detect abnormalities in the uterus and fallopian tubes.
Industry: The compound’s unique properties make it valuable in various industrial applications, including material science and quality control
Mechanism of Action
The mechanism of action of iocarmic acid involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted tissues. This allows for clearer and more detailed imaging of anatomical structures. The molecular targets and pathways involved include the interaction of iodine atoms with X-ray photons, leading to enhanced image contrast .
Comparison with Similar Compounds
Iocarmic acid is unique among iodinated contrast agents due to its specific structure and properties. Similar compounds include:
Diatrizoate: Another iodinated contrast agent used for X-ray imaging.
Ioxaglate: A low-osmolar contrast agent used in various diagnostic procedures.
Iodixanol: A non-ionic, iso-osmolar contrast agent used in radiographic imaging.
Compared to these compounds, iocarmic acid offers specific advantages in terms of imaging clarity and reduced side effects, making it a preferred choice for certain diagnostic applications.
Properties
CAS No. |
121923-99-7 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1 |
InChI Key |
MEDDLWWQEUETQK-LCWAXJCOSA-N |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)



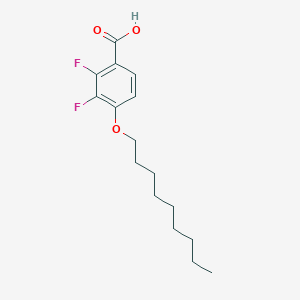

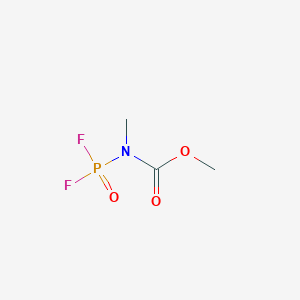
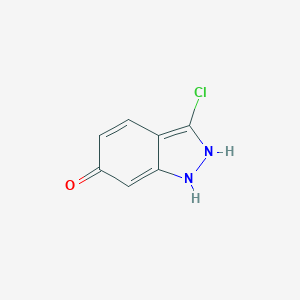
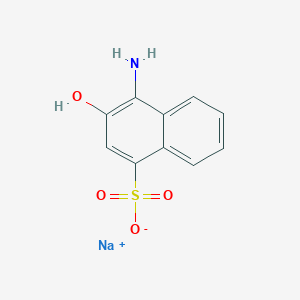
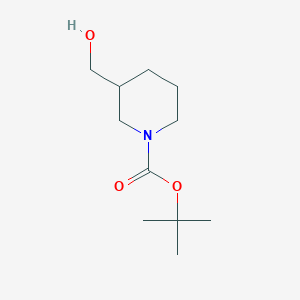
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
